5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate
Description
The compound 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a structurally optimized derivative of the 1,2,4-oxadiazole class. Its core structure features a 1,2,4-oxadiazole ring substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 1-(2-chlorobenzyl)azetidin-3-yl moiety. The oxalate salt form enhances solubility and bioavailability, making it suitable for pharmacological applications . The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the 2-chlorobenzyl-azetidine substituent modulates lipophilicity and target binding affinity.
Properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O.C2H2O4/c20-16-7-2-1-4-13(16)9-26-10-14(11-26)18-24-17(25-27-18)12-5-3-6-15(8-12)19(21,22)23;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQJAMGEVXTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structural framework that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.
- Chlorobenzyl and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can include:
- Formation of the azetidine ring through cyclization reactions.
- Synthesis of the oxadiazole by condensation reactions involving hydrazine derivatives.
- Final coupling with appropriate substituents to achieve the desired compound structure.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives exhibit significant activity against various bacterial strains and fungi. The oxadiazole ring enhances the interaction with microbial enzymes and disrupts cellular processes.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.
Anti-inflammatory Effects
Compounds featuring the oxadiazole moiety have demonstrated anti-inflammatory properties in various models. This activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound is believed to involve:
- Receptor interaction : Binding to specific receptors or enzymes that regulate cellular processes.
- Signal transduction modulation : Altering pathways that lead to cell growth or apoptosis.
- Reactive oxygen species (ROS) generation : Inducing oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various 1,2,4-oxadiazole derivatives, including our compound. The results indicated a significant reduction in bacterial counts for strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Properties
In vitro studies demonstrated that similar oxadiazole compounds inhibited the growth of breast cancer cell lines. The mechanism was linked to increased apoptosis rates and decreased cell viability through caspase activation .
Comparative Analysis
The following table summarizes the biological activities of related compounds containing oxadiazole moieties:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Trifluoromethylphenyl Group : Common in all analogues, this group enhances metabolic stability and hydrophobic interactions with target proteins .
- Oxalate Salt : Unlike hydrochloride salts (e.g., in ), the oxalate form may offer superior aqueous solubility, critical for in vivo efficacy.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
